molecular formula C13H10ClF3N2O2S B2610812 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 157887-51-9

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B2610812
CAS No.: 157887-51-9
M. Wt: 350.74
InChI Key: FXBBJYBWNUVXKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, inert toward isocyanates . The reaction temperature should not exceed 70 degrees C .


Chemical Reactions Analysis

The preparation of similar compounds involves a reaction with 4-chloro-3-trifluoromethylphenyl isocyanate . The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Scientific Research Applications

Molecular Interactions and Structural Analysis

Sulfonamides, including structures similar to 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide, have been extensively studied for their molecular interactions in crystals and solutions. Research has focused on their crystal structures, solubility, solvation, and distribution characteristics. For example, studies on various sulfonamides have elucidated temperature dependencies of saturated vapor pressure, thermodynamic functions of the sublimation process, and solubility in water and n-octanol, highlighting the thermochemical aspects of fusion and evaporation processes (Perlovich et al., 2008).

Synthesis and Structural Characterization

The synthesis and crystal structure of new Schiff Base compounds derived from sulfonamides showcase the application of these compounds in molecular chemistry. One such study presented the synthesis and X-ray structural analysis of a new Schiff Base, contributing to the understanding of conformational behaviors and interactions within such molecules (Subashini et al., 2009).

Creation of Amino Acid Derivatives

Research into the creation of new amino acid derivatives of sulfonamide compounds has been a point of interest, particularly in exploring the interaction of sulfonyl chloride with amino acid methyl esters. This line of study has led to the development of amino acid sulfonamide derivatives of isocoumarin, highlighting the potential for these compounds in novel applications (Riabchenko et al., 2020).

Antimicrobial Activity

The synthesis of new heterocycles based on benzene sulfonamide has been investigated for their antimicrobial properties. This research demonstrates the potential of sulfonamide derivatives in developing new antimicrobial agents, showcasing a methodological approach to enhancing the biological activity of these compounds (El‐Emary et al., 2002).

Intermolecular Amination

A study on the transition-metal-free intermolecular amination of sp3 C-H bonds with sulfonamides revealed an efficient method for the benzylic amidation process. This research underscores the significance of sulfonamides in facilitating environmentally friendly amidation processes, providing valuable insights into the synthesis of nitrogen-containing compounds (Fan et al., 2009).

Future Directions

Trifluoromethylpyridines, which share some structural similarities with “4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide”, have been used in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of trifluoromethylpyridines will be discovered in the future . This could potentially apply to “this compound” as well.

Properties

IUPAC Name

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2S/c14-12-6-3-9(7-11(12)13(15,16)17)19-22(20,21)10-4-1-8(18)2-5-10/h1-7,19H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBBJYBWNUVXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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